Cas no 83-88-5 (Riboflavin)

Riboflavin, also known as vitamin B2, is a water-soluble vitamin essential for energy metabolism and cellular function. It serves as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for redox reactions in metabolic pathways. Riboflavin exhibits high stability under typical processing conditions but is sensitive to light, requiring UV-protective packaging. Its applications span pharmaceuticals, food fortification, and animal feed due to its role in growth and development. The compound is synthesized via fermentation or chemical synthesis, ensuring high purity and bioavailability. Riboflavin’s compliance with pharmacopeial standards (USP, EP) makes it suitable for regulated industries.
Riboflavin structure
Riboflavin structure
Product Name:Riboflavin
CAS No:83-88-5
MF:C17H20N4O6
MW:376.363903999329
MDL:MFCD00005022
CID:34307
PubChem ID:24871529
Update Time:2025-07-23

Riboflavin Chemical and Physical Properties

Names and Identifiers

    • Riboflavin
    • Lactoflavine
    • Vitamin B2 (Riboflavine)
    • Riboflavin Vitamin B2
    • E 101
    • Riboflavin (1.07609)
    • Riboflavine
    • Vitamin B2 Feed Grade
    • Vitamin B_2
    • Vitamin B2
    • (-)-Riboflavin
    • (−)-Riboflavin (Vitamin B2) solution
    • Riboflavin (B2)
    • Riboflavin (Vitamin B2)
    • VB2
    • VITAMIN B2(RIBOFLAVIN)(P)
    • VITAMIN B2(RIBOFLAVIN)(SH) PrintBack
    • Beflavin
    • Flavaxin
    • Lactoflavin
    • VitaMin G
    • 7,8-Dimethyl-10-ribitylisoalloxazine
    • Riboflavin Standard
    • Benzo[g]pteridine, riboflavin deriv. (ZCI)
    • Riboflavine (7CI)
    • 1-Deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-D-ribitol
    • 6,7-Dimethyl-9-D-ribitylisoalloxazine
    • 6,7-Dimethyl-9-ribitylisoalloxazine
    • 7,8-Dimethyl-10-(1,2,3,4,5-pentahydroxypentyl)benzo[g]pteridine-2,4-dione
    • D-Ribitol, 1-deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
    • Beflavine
    • Benzo[g]pteridine-2,4(3H,10H)-dione, 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
    • C.I. 50900
    • C.I. Food Yellow 15
    • E 101 (dye)
    • Flavaxin
    • Flavin BB
    • Flaxain
    • Food Yellow 15
    • Hyre
    • Lactobene
    • MeSH ID: D012256
    • NCI 0033298
    • NSC 33298
    • Ribipca
    • Ribocrisina
    • Riboderm
    • Riboflavin E101
    • Riboflavin F
    • Riboflavin FP
    • Ribosyn
    • Ribotone
    • Ribovel
    • Ricrolin
    • Russupteridine yellow III
    • San Yellow B
    • Vitaflavine
    • Vitasan B2
    • 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione
    • 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)isoalloxazine
    • 83-88-5
    • MLS001066391
    • E101
    • SMR000112236
    • 1-deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol
    • MLSMR
    • 7,8-dimethyl-2,4-dioxo-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-2H,3H,4H,10H-benzo[g]pteridin-3-ide
    • ()-Riboflavin
    • Riboflavin binding protein from chicken egg white
    • CAS-83-88-5
    • NCGC00017291-01
    • BRD-K70246307-001-02-5
    • Q27167158
    • CCG-40022
    • HMS2093D07
    • NSC-758973
    • NCGC00017291-19
    • BRD-K70246307-001-03-3
    • SR-05000001670-1
    • SPBio_000699
    • SCHEMBL7707
    • SPECTRUM1505347
    • NCGC00016332-01
    • FT-0645141
    • TNP00212
    • HMS1922F06
    • 1195174-65-2
    • Pharmakon1600-01505347
    • CHEBI:95299
    • SMP1_000262
    • CHEMBL1397833
    • SR-05000001670-2
    • NCGC00178733-01
    • SR-05000001670
    • SDCCGMLS-0066869.P001
    • SBI-0206746.P001
    • NCGC00016332-02
    • Riboflavin, USP grade
    • NCGC00016332-03
    • AB01563308_01
    • 7,8-dimethyl-10-((2R,3R,4S)-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione
    • BSPBio_002264
    • NSC758973
    • Spectrum2_000660
    • Riboflavin for peak identification
    • vitaminB2
    • MDL: MFCD00005022
    • Inchi: 1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1
    • InChI Key: AUNGANRZJHBGPY-SCRDCRAPSA-N
    • SMILES: C(N1C2=NC(NC(C2=NC2C=C(C(=CC1=2)C)C)=O)=O)[C@H](O)[C@H](O)[C@H](O)CO

Computed Properties

  • Exact Mass: 376.13800
  • Monoisotopic Mass: 376.138
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 680
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: -1.5
  • Topological Polar Surface Area: 155
  • Molecular Weight: 376.4

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.2112 (rough estimate)
  • Melting Point: 290 °C (dec.) (lit.)
  • Boiling Point: 504.93°C (rough estimate)
  • Flash Point: 9℃
  • Refractive Index: -135 ° (C=0.5, JP Method)
  • Solubility: 2.25e-04 M
  • Water Partition Coefficient: 0.07 g/L (20 ºC)
  • Stability/Shelf Life: Stable, but light-sensitive. Incompatible with strong oxidizing agents, reducing agents, bases, calcium, metallic salts. May be moisture sensitive.
  • PSA: 161.56000
  • LogP: -1.67520
  • Odor: Slight odor
  • Merck: 8200
  • Sensitiveness: Light Sensitive
  • pka: 1.7(at 25℃)
  • Specific Rotation: -135 º (c=5, 0.05 M NaOH)
  • Solubility: Soluble in alkaline solution and sodium chloride solution, slightly soluble in water, slightly soluble in ethanol, insoluble in ether and chloroform

Riboflavin Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H332-H335
  • Warning Statement: P261-P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: S24/25:Prevent skin and eye contact.
  • Safety Instruction: S24/25
  • FLUKA BRAND F CODES:8-10-21
  • RTECS:VJ1400000
  • Hazardous Material Identification: F T
  • TSCA:Yes
  • Toxicity:LD50 in rats (g/kg): >10 orally, 5.0 s.c., 0.56 i.p. (Unna, Greslin)
  • Storage Condition:4°C, protect from light

Riboflavin Customs Data

  • HS CODE:2936230000
  • Customs Data:

    China Customs Code:

    2936230000

    Declaration elements:

    Product Name, component content, use to, packing, Whether adsorbed to the carrier(Such as silica gel)

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2936230000. unmixed vitaming b2 and deratives(whether or not dissolved in solvents). VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:4.0%. General tariff:20.0%

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Riboflavin Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Acetic acid
Reference
Reaction between o-aminoazo compounds and barbituric acid. A new synthesis of riboflavin
Tishler, Max; et al, Journal of the American Chemical Society, 1947, 69, 1487-92

Production Method 2

Reaction Conditions
1.1 Reagents: Artemisinin Solvents: Acetonitrile ,  Water ;  < 10 min, pH 7.4, rt
Reference
Facile Oxidation of Leucomethylene Blue and Dihydroflavins by Artemisinins: Relationship with Flavoenzyme Function and Antimalarial Mechanism of Action
Haynes, Richard K.; et al, ChemMedChem, 2010, 5(8), 1282-1299

Production Method 3

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  24 h, rt
1.2 Solvents: Water ;  pH 7.2, rt
Reference
Design of riboflavin-presenting PAMAM dendrimers as a new nanoplatform for cancer-targeted delivery
Thomas, Thommey P.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5191-5194

Production Method 4

Reaction Conditions
1.1 24 h, rt
Reference
Dynamic control strategy to produce riboflavin with lignocellulose hydrolyzate in the thermophile Geobacillus thermoglucosidasius
Wang, Junyang ; et al, ACS Synthetic Biology, 2022, 11(6), 2163-2174

Production Method 5

Reaction Conditions
1.1 Catalysts: Glucose 6-phosphate dehydrogenase ,  Ribose phosphate isomerase ,  GTP cyclohydrolase II ,  3,4-Dihydroxy-2-butanone 4-phosphate synthase Solvents: Water ;  18 h, pH 6.8, 41 °C
Reference
Increased Production of Riboflavin by Coordinated Expression of Multiple Genes in Operons in Bacillus subtilis
You, Jiajia; et al, ACS Synthetic Biology, 2022, 11(5), 1801-1810

Production Method 6

Reaction Conditions
1.1 Solvents: Water ;  400 h, 28 °C
Reference
Producing Biochemicals in Yarrowia lipolytica from Xylose through a Strain Mating Approach
Li, Haibo; et al, Biotechnology Journal, 2020, 15(2),

Production Method 7

Reaction Conditions
1.1 Catalysts: Lumazine synthase Solvents: Dimethyl sulfoxide ,  Water ;  pH 7.0, rt
2.1 Catalysts: Riboflavin synthase Solvents: Dimethyl sulfoxide ;  pH 7.0, rt
Reference
A New Series of N-[2,4-Dioxo-6-D-ribitylamino-1,2,3,4-tetrahydropyrimidin-5-yl]oxalamic Acid Derivatives as Inhibitors of Lumazine Synthase and Riboflavin Synthase: Design, Synthesis, Biochemical Evaluation, Crystallography, and Mechanistic Implications
Zhang, Yanlei; et al, Journal of Organic Chemistry, 2008, 73(7), 2715-2724

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 min, 0 °C
1.2 Reagents: Sodium nitrite ;  0 °C; 30 min, 0 °C
1.3 Reagents: Sodium acetate ,  Hydrochloric acid Solvents: Water ;  rt → -5 °C
1.4 1 h, -9 - -5 °C; 2 h, 0 °C; 0 °C → 20 °C
1.5 Reagents: Sodium acetate Solvents: Water ;  pH 3, 17 - 20 °C
1.6 17 h, 22 - 25 °C
2.1 Reagents: Acetic acid Solvents: 1-Butanol ;  5 h, reflux; 1 h, 0 °C
Reference
Site-Selective Synthesis of 15N- and 13C-Enriched Flavin Mononucleotide Coenzyme Isotopologues
Neti, Syam Sundar; et al, Journal of Organic Chemistry, 2016, 81(12), 5087-5092

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium dithionite Solvents: Water ;  pH 7.4
2.1 Reagents: Artemisinin Solvents: Acetonitrile ,  Water ;  pH 7.4, 37 °C
Reference
Facile Oxidation of Leucomethylene Blue and Dihydroflavins by Artemisinins: Relationship with Flavoenzyme Function and Antimalarial Mechanism of Action
Haynes, Richard K.; et al, ChemMedChem, 2010, 5(8), 1282-1299

Production Method 10

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Acetic acid ,  1-Butanol
Reference
Some developments in the synthesis of vitamin B2
Shaps, I. A.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1986, 20(1), 102-5

Production Method 11

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: 1-Butanol ;  5 h, reflux; 1 h, 0 °C
Reference
Site-Selective Synthesis of 15N- and 13C-Enriched Flavin Mononucleotide Coenzyme Isotopologues
Neti, Syam Sundar; et al, Journal of Organic Chemistry, 2016, 81(12), 5087-5092

Production Method 12

Reaction Conditions
1.1 Catalysts: Riboflavin synthase Solvents: Dimethyl sulfoxide ;  pH 7.0, rt
Reference
A New Series of N-[2,4-Dioxo-6-D-ribitylamino-1,2,3,4-tetrahydropyrimidin-5-yl]oxalamic Acid Derivatives as Inhibitors of Lumazine Synthase and Riboflavin Synthase: Design, Synthesis, Biochemical Evaluation, Crystallography, and Mechanistic Implications
Zhang, Yanlei; et al, Journal of Organic Chemistry, 2008, 73(7), 2715-2724

Production Method 13

Reaction Conditions
1.1 24 h, rt
Reference
Dynamic control strategy to produce riboflavin with lignocellulose hydrolyzate in the thermophile Geobacillus thermoglucosidasius
Wang, Junyang ; et al, ACS Synthetic Biology, 2022, 11(6), 2163-2174

Production Method 14

Reaction Conditions
1.1 Reagents: NADPH ,  NADP Catalysts: Guanosine 5′-monophosphate reductase Solvents: Water ;  25 °C
Reference
Rational engineering of Escherichia coli for high-level production of riboflavin
Liu, Shuang ; et al, Journal of Agricultural and Food Chemistry, 2021, 69(41), 12241-12249

Production Method 15

Reaction Conditions
1.1 Reagents: Dipotassium phosphate ,  Calcium chloride ;  72 h, 28 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6
Reference
A novel strain of acetic acid bacteria Gluconobacter oxydans FBFS97 involved in riboflavin production
Noman, Abeer Essam; et al, Scientific Reports, 2020, 10(1),

Production Method 16

Reaction Conditions
1.1 24 h, rt
Reference
Dynamic control strategy to produce riboflavin with lignocellulose hydrolyzate in the thermophile Geobacillus thermoglucosidasius
Wang, Junyang ; et al, ACS Synthetic Biology, 2022, 11(6), 2163-2174

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium Solvents: Methanol ;  rt
1.2 7 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
2.1 Reagents: Acetic acid Solvents: 1-Butanol ;  5 h, reflux; 1 h, 0 °C
Reference
Site-Selective Synthesis of 15N- and 13C-Enriched Flavin Mononucleotide Coenzyme Isotopologues
Neti, Syam Sundar; et al, Journal of Organic Chemistry, 2016, 81(12), 5087-5092

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium acetate Solvents: Water
2.1 Reagents: Acetic acid Solvents: Acetic acid ,  1-Butanol
Reference
Some developments in the synthesis of vitamin B2
Shaps, I. A.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1986, 20(1), 102-5

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol ;  48 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  10 min, 0 °C
2.2 Reagents: Sodium nitrite ;  0 °C; 30 min, 0 °C
2.3 Reagents: Sodium acetate ,  Hydrochloric acid Solvents: Water ;  rt → -5 °C
2.4 1 h, -9 - -5 °C; 2 h, 0 °C; 0 °C → 20 °C
2.5 Reagents: Sodium acetate Solvents: Water ;  pH 3, 17 - 20 °C
2.6 17 h, 22 - 25 °C
3.1 Reagents: Acetic acid Solvents: 1-Butanol ;  5 h, reflux; 1 h, 0 °C
Reference
Site-Selective Synthesis of 15N- and 13C-Enriched Flavin Mononucleotide Coenzyme Isotopologues
Neti, Syam Sundar; et al, Journal of Organic Chemistry, 2016, 81(12), 5087-5092

Production Method 20

Reaction Conditions
1.1 Reagents: Artemisinin Solvents: Acetonitrile ,  Water ;  pH 7.4, 37 °C
Reference
Facile Oxidation of Leucomethylene Blue and Dihydroflavins by Artemisinins: Relationship with Flavoenzyme Function and Antimalarial Mechanism of Action
Haynes, Richard K.; et al, ChemMedChem, 2010, 5(8), 1282-1299

Riboflavin Raw materials

Riboflavin Preparation Products

Riboflavin Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:83-88-5)Riboflavin
Order Number:sfd10012
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:83-88-5)Riboflavin
Order Number:LE18432;LE20940486;LE6059
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:19
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Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:83-88-5)Riboflavin Standard
Order Number:A934900
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:16
Price ($):179.0
Email:sales@amadischem.com

Riboflavin Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
GC-MS
GC-MS

Additional information on Riboflavin

Recent Advances in Riboflavin (83-88-5) Research: Key Findings and Applications

Riboflavin (CAS: 83-88-5), also known as vitamin B2, is a water-soluble vitamin essential for various metabolic processes, including energy production and cellular function. Recent studies have highlighted its potential in therapeutic applications, ranging from metabolic disorders to neurodegenerative diseases. This research brief synthesizes the latest findings on Riboflavin, focusing on its chemical properties, biological roles, and emerging applications in biomedicine.

A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of Riboflavin derivatives to enhance their bioavailability and therapeutic efficacy. Researchers utilized computational modeling and in vitro assays to identify novel analogs with improved pharmacokinetic profiles. The study demonstrated that specific modifications to the Riboflavin scaffold could significantly increase its stability and target engagement, paving the way for next-generation therapeutics.

In the realm of neurodegenerative diseases, Riboflavin has shown promise as a neuroprotective agent. A recent clinical trial investigated its role in mitigating oxidative stress in Parkinson’s disease patients. The trial, published in Neurotherapeutics, reported that high-dose Riboflavin supplementation reduced biomarkers of oxidative damage and improved motor function in a subset of participants. These findings suggest Riboflavin’s potential as an adjunct therapy for neurodegenerative conditions.

Another groundbreaking study, featured in Nature Chemical Biology, examined Riboflavin’s role in modulating gut microbiota. The research revealed that Riboflavin-producing bacteria in the gut could influence host metabolism and immune responses. This discovery opens new avenues for developing microbiome-based interventions using Riboflavin as a key modulator.

From a technological perspective, advancements in Riboflavin production have been achieved through synthetic biology. A 2024 report in Biotechnology and Bioengineering detailed the engineering of microbial strains for high-yield Riboflavin biosynthesis. This approach not only reduces production costs but also aligns with sustainable manufacturing practices, addressing global demand for this essential vitamin.

In conclusion, recent research underscores Riboflavin’s multifaceted role in health and disease. Its applications span from drug development to microbiome engineering, highlighting its versatility as a bioactive molecule. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications, ensuring Riboflavin’s full therapeutic potential is realized.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:83-88-5)Riboflavin
sfd10012
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:83-88-5)Riboflavin
LE18432;LE20940486;LE6059
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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